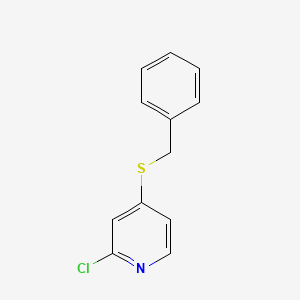

4-(Benzylsulfanyl)-2-chloropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzylsulfanyl)-2-chloropyridine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 4-position and a chlorine atom at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-2-chloropyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the pyridine ring.

-

Step 1: Preparation of Benzyl Mercaptan

- Benzyl chloride is reacted with sodium hydrosulfide in an aqueous medium to produce benzyl mercaptan.

- Reaction conditions: Aqueous medium, room temperature.

-

Step 2: Nucleophilic Substitution

- Benzyl mercaptan is then reacted with 2-chloropyridine in the presence of a base.

- Reaction conditions: Solvent (e.g., dimethylformamide), base (e.g., sodium hydride), elevated temperature (e.g., 80-100°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzylsulfanyl)-2-chloropyridine can undergo various chemical reactions, including:

-

Oxidation

- The benzylsulfanyl group can be oxidized to form a sulfone or sulfoxide.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

-

Reduction

- The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl group.

- Common reagents: Lithium aluminum hydride, sodium borohydride.

-

Substitution

- The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

- Common reagents: Ammonia, thiourea.

Major Products

Oxidation: 4-(Benzylsulfonyl)-2-chloropyridine, 4-(Benzylsulfinyl)-2-chloropyridine.

Reduction: 4-(Benzylsulfanyl)pyridine, 4-(Benzylsulfanyl)-2-aminopyridine.

Substitution: 4-(Benzylsulfanyl)-2-aminopyridine, 4-(Benzylsulfanyl)-2-thiopyridine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4-(benzylsulfanyl)-2-chloropyridine typically involves the reaction of 2-chloropyridine with benzyl thiols. This compound can be synthesized through several methods, including palladium-catalyzed cross-coupling reactions, which are favored for their efficiency and yield.

Table 1: Synthesis Pathways

| Method | Description |

|---|---|

| Palladium-Catalyzed Coupling | Involves the reaction of benzyl thiols with 2-chloropyridine using Pd catalysts. |

| Direct Halogenation | Utilizes chlorination techniques to introduce the benzylsulfanyl group. |

| Nucleophilic Substitution | Employs nucleophilic agents to replace chlorine with the sulfanyl group. |

Antimycobacterial Activity

Research has indicated that derivatives of this compound exhibit significant antimycobacterial properties, particularly against Mycobacterium tuberculosis and non-tuberculous mycobacteria. A study reported minimum inhibitory concentrations (MIC) ranging from 8 to 250 µmol/L against various strains, demonstrating effectiveness even against multi-drug resistant strains .

Table 2: Antimycobacterial Activity Data

| Compound | MIC (µmol/L) | Target Strain |

|---|---|---|

| This compound | 8-250 | M. tuberculosis |

| Other derivatives | Varies | M. kansasii, M. avium |

Antitumor Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle disruption and apoptosis induction. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl moiety can enhance its antitumor efficacy.

Case Study 1: Antimycobacterial Screening

A series of experiments were conducted to evaluate the efficacy of this compound against Mycobacterium tuberculosis strains. The results showed comparable activity levels across both drug-sensitive and multi-drug resistant strains, highlighting its potential as a candidate for further development in tuberculosis treatment.

Case Study 2: Cancer Cell Line Evaluation

In vitro studies involving human cancer cell lines demonstrated that derivatives of this compound exhibited significant antiproliferative effects, with IC50 values indicating strong potential for therapeutic application in oncology.

Wirkmechanismus

The mechanism of action of 4-(Benzylsulfanyl)-2-chloropyridine in biological systems involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of β-hematin formation, which is crucial for the survival of the malaria parasite . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Benzylsulfonyl)-2-chloropyridine

- 4-(Benzylsulfanyl)pyridine

- 4-(Benzylsulfanyl)-2-aminopyridine

Uniqueness

4-(Benzylsulfanyl)-2-chloropyridine is unique due to the presence of both a benzylsulfanyl group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

4-(Benzylsulfanyl)-2-chloropyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

- Molecular Formula: C11H10ClS

- CAS Number: 71506-79-1

- Molecular Weight: 223.72 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound has been studied for its role as a potential molecular probe, which may influence enzyme activity and receptor interactions. Its structural features allow it to participate in various biochemical pathways, making it a candidate for further investigation in drug development.

Insecticidal Activity

The compound's lipophilicity and weak acidity suggest it may function as an uncoupler of oxidative phosphorylation, similar to other compounds studied for insecticidal properties. Research on related pyrrole derivatives indicates that modifications in structure can lead to varying degrees of insecticidal activity, hinting at the potential for this compound to exhibit similar effects.

Study on Biological Interactions

A study investigating the interactions of this compound with biological macromolecules noted its potential as a molecular probe. The findings indicated that the compound could modulate enzyme activities, although specific targets were not extensively detailed in the literature .

Comparative Analysis with Related Compounds

Table 1 summarizes findings from related compounds that share structural characteristics with this compound:

Eigenschaften

IUPAC Name |

4-benzylsulfanyl-2-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFNNSRGEYSAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.